5-Ethylpyrrolidin-2-one

Description

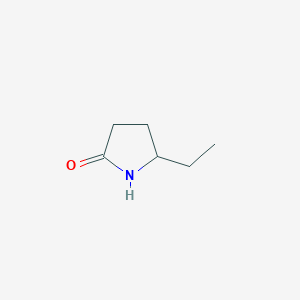

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPTUUFGSTIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-40-0 | |

| Record name | 5-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidinone Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylpyrrolidin-2-one

The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence stems from its role as a versatile scaffold that is structurally rigid yet capable of forming key hydrogen bonds, and its stereochemical potential allows for precise three-dimensional exploration of pharmacophore space.[1][2] Molecules incorporating this ring system have demonstrated a wide array of biological activities, including nootropic effects (e.g., Piracetam), anticonvulsant properties, and applications in treating central nervous system diseases.[2][4]

This compound, a specific derivative, serves as a valuable building block and a subject of study for understanding how substitution on the core ring influences physicochemical properties. These properties are not mere data points; they are critical determinants of a molecule's behavior in biological systems, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, the analytical methodologies for its characterization, and the profound implications of these properties for researchers in drug discovery.

Part 1: Molecular Identity and Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of all further research. These values dictate everything from appropriate solvent selection for reactions and formulations to predicting a compound's environmental fate and biological interactions.

Molecular Identifiers:

-

IUPAC Name: this compound[5]

-

CAS Number: 10312-40-0[5]

-

Molecular Formula: C₆H₁₁NO[5]

-

SMILES: CCC1CCC(=O)N1[5]

-

InChI: InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)[5]

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various authoritative sources.

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | [5] |

| Melting Point | -75 °C / -103 °F | [6] |

| Boiling Point | 212.5 °C / 414.5 °F (at 760 mm Hg) | [6] |

| Flash Point | 91 °C / 195.8 °F | [6] |

| Physical State | Liquid (at room temperature) | [6] |

| Solubility | The pyrrolidinone ring imparts polarity and hydrogen bonding capability, suggesting good solubility in polar solvents like water, DMSO, and ethanol.[7][8] | N/A |

Part 2: Analytical Characterization Workflow

The confirmation of a molecule's identity and purity is a non-negotiable prerequisite for any scientific study. A multi-technique approach is essential for unambiguous characterization. The causality for this integrated workflow is to ensure that each technique provides orthogonal data, corroborating the findings of the others and building a complete, validated picture of the compound.

Spectroscopic Deep Dive

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR : For this compound, one would expect to see distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, likely a triplet and a quartet, respectively. The protons on the pyrrolidinone ring would appear as more complex multiplets. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet.

-

¹³C NMR : The spectrum would definitively show six distinct carbon signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >170 ppm. The remaining five signals would correspond to the four carbons of the ring and the methyl carbon of the ethyl group.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is exceptionally sensitive for identifying functional groups.[9] The key diagnostic peaks for this compound are:

-

A strong, sharp absorption band around 1670-1700 cm⁻¹ , characteristic of the C=O stretch in a five-membered lactam.

-

A broad absorption in the region of 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.

-

Multiple absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the ethyl and ring CH₂ groups.

-

-

Mass Spectrometry (MS) : MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.[9]

-

Electron Ionization (EI-MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (113.16). Common fragmentation patterns would involve the loss of the ethyl group or cleavage of the pyrrolidinone ring.

-

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₁NO).[10]

-

Part 3: The Role of Physicochemical Properties in Drug Development

The journey of a drug from a lab bench to a patient is dictated by its ADME properties. The fundamental physicochemical parameters of this compound are direct inputs into this complex equation.

-

Solubility : Adequate aqueous solubility is a prerequisite for oral absorption.[8] The polar lactam group in this compound contributes favorably to this property. Poor solubility is a major cause of failure in drug development.

-

Lipophilicity (LogP) : This parameter, the octanol-water partition coefficient, measures a compound's affinity for fatty versus aqueous environments. It is a key predictor of membrane permeability. A balanced LogP is critical; too low, and the compound won't cross cell membranes; too high, and it may get trapped in fatty tissues or be difficult to formulate.

-

Stereochemistry : The C5 position in this compound is a stereocenter. In drug development, different enantiomers of a chiral molecule often exhibit vastly different biological activities and metabolic profiles.[1][2] This is because biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer. Therefore, controlling the stereochemistry is paramount.

Part 4: Experimental Protocol for Solubility Determination

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following describes the gold-standard shake-flask method for determining thermodynamic aqueous solubility, incorporating necessary controls.

Protocol: Shake-Flask Method for Aqueous Solubility

1. Objective: To determine the thermodynamic solubility of this compound in a buffered aqueous solution at a controlled temperature.

2. Materials:

-

This compound (purity >99%, confirmed by HPLC and NMR).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

HPLC-grade water and acetonitrile.

-

Calibrated analytical balance.

-

Temperature-controlled orbital shaker.

-

Centrifuge.

-

Validated HPLC-UV method for quantification.

3. Methodology:

-

Step 1: Preparation of Standard Curve (Validation Check 1)

-

Prepare a stock solution of this compound in acetonitrile.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Inject each standard into the HPLC system in triplicate to generate a calibration curve. The correlation coefficient (r²) must be >0.995 for the assay to be valid.

-

-

Step 2: Sample Preparation

-

Add an excess amount of solid this compound to several vials containing a known volume of PBS (pH 7.4). "Excess" is critical to ensure a saturated solution is achieved. A visual confirmation of undissolved solid should be present.

-

Prepare a minimum of three replicate vials.

-

-

Step 3: Equilibration (The Core Experiment)

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

-

Allow the samples to equilibrate for a minimum of 24 hours. A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

-

-

Step 4: Sample Processing

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the pellet.

-

Immediately dilute the supernatant with mobile phase to a concentration that falls within the linear range of the standard curve established in Step 1.

-

-

Step 5: Quantification (Validation Check 2)

-

Inject the diluted samples into the HPLC system.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Back-calculate to determine the concentration in the original saturated solution. This value is the aqueous solubility.

-

4. Data Reporting:

-

Report the solubility as an average of the replicates ± standard deviation (e.g., 5.2 ± 0.3 mg/mL).

-

Specify the temperature and the pH of the buffer used.

This protocol is self-validating because the linearity of the standard curve confirms the reliability of the analytical method, and the equilibration time-course confirms that true thermodynamic solubility, not a transient supersaturated state, was measured.

Conclusion

This compound, while a seemingly simple molecule, provides a powerful case study in the foundational principles of drug discovery. Its physicochemical properties—from melting point and solubility to its spectroscopic signature—are not isolated facts but interconnected parameters that collectively predict its behavior and potential. For researchers and scientists, a thorough and rigorous characterization of these properties is the essential first step in the rational design of new, effective, and safe therapeutics. The methodologies and principles outlined in this guide provide a framework for achieving that critical objective.

References

-

PubChem. * (5R)-5-ethylpyrrolidin-2-one*. National Center for Biotechnology Information. [Link]

-

Solubility of Things. N-Ethyl-2-pyrrolidone. [Link]

-

SpectraBase. 5-ethyl-1-methyl-2-pyrrolidinone. [Link]

-

The Good Scents Company. ethyl pyrrolidone. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

-

ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis. [Link]

-

PubChem. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

-

Ivanova, S. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

-

ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]

- Google Patents.

-

Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

-

Carl ROTH. N-Ethyl-2-pyrrolidone (NEP). [Link]

-

Wikipedia. Ethylpyrrolidone. [Link]

-

NEM MATERIALS CO.,LTD. 1-ethyl-2-pyrrolidone. [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). [Link]

-

PubMed. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. [Link]

-

NIST. 1-Ethyl-2-pyrrolidinone. NIST WebBook. [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. 2-Pyrrolidone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. [Link]

-

NIH. Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. [Link]

-

ResearchGate. Representative applications of 2‐pyrrolidones. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NIST. 1-Ethyl-2-pyrrolidinone. NIST WebBook. [Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethylpyrrolidin-2-one chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Ethylpyrrolidin-2-one: Structure, Properties, Synthesis, and Characterization

Introduction

The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, forming the core of pharmaceuticals such as the nootropic agent Piracetam and the respiratory stimulant Doxapram.[1][2] The functionalization of the pyrrolidin-2-one ring allows for the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of this compound, a specific derivative functionalized at the C5 position. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, IUPAC nomenclature, physicochemical properties, potential synthetic strategies, and spectroscopic characterization. As a key building block, understanding the fundamental characteristics of this compound is crucial for its application in the synthesis of more complex molecules and novel chemical entities.

Part 1: Molecular Structure and Nomenclature

A precise understanding of the molecular structure is the foundation of all chemical and biological investigations. This section details the IUPAC name, structural representation, stereochemistry, and key chemical identifiers for this compound.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is This compound .[3] The structure consists of a five-membered saturated ring containing a nitrogen atom (a pyrrolidine ring), with a ketone functional group at position 2 (making it a lactam) and an ethyl substituent at position 5.

Caption: 2D Chemical structure of this compound with atom numbering.

Stereochemistry

The carbon atom at position 5 (C5) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (5R)-5-Ethylpyrrolidin-2-one and (5S)-5-Ethylpyrrolidin-2-one. The synthesis and separation of these individual enantiomers are often critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Unless a specific enantiomer is designated, "this compound" typically refers to the racemic mixture.

Key Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are used.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₁NO | [3] |

| CAS Number | 10312-40-0 ((5R)-isomer) | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CCC1CCC(=O)N1 | [3] |

| InChIKey | QMXPTUUFGSTIKK-UHFFFAOYSA-N | [3] |

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | [3] |

| Exact Mass | 113.084063974 Da | [3] |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Part 3: Synthesis Strategies

The synthesis of substituted pyrrolidin-2-ones is a well-explored area of organic chemistry.[4] The key challenges are achieving high regioselectivity (functionalization at the desired position) and, if required, stereoselectivity (control of the chiral center at C5). While a specific, validated protocol for this compound is not prominently published, a plausible synthetic route can be designed based on established methodologies for analogous structures.

Proposed Synthetic Pathway: Alkylation of a Pyroglutamate Derivative

A common and effective strategy involves the alkylation of a derivative of pyroglutamic acid, a readily available chiral synthon.[2] This approach offers good control over the stereochemistry at C5.

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Exemplary Protocol: α-Alkylation Step

This step is critical for introducing the ethyl group. The causality behind the experimental choices is key to success.

Objective: To introduce an ethyl group at the C5 position of the N-protected pyroglutamate methyl ester.

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of N-Boc-pyroglutamate methyl ester in anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous conditions are critical as the organolithium base (LDA) is extremely reactive towards water. THF is an ideal aprotic solvent that dissolves the substrate and is stable at low temperatures.

-

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise via syringe. The reaction is stirred at this temperature for 1 hour.

-

Rationale: -78 °C is the standard temperature for kinetically controlled enolate formation. LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon (C5) without attacking the ester or carbamate carbonyls. The stirring period ensures complete enolate formation.

-

-

Alkylation: Ethyl iodide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature overnight.

-

Rationale: Ethyl iodide is a reactive electrophile. The addition is performed at low temperature to control the exothermicity of the reaction. Allowing the mixture to warm slowly ensures the reaction proceeds to completion.

-

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Rationale: Quenching with a weak acid like NH₄Cl neutralizes the remaining base and protonates any unreacted enolate. The extractive work-up serves to isolate the desired product from the aqueous phase and inorganic salts.

-

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-ethyl derivative.

Part 4: Spectroscopic Characterization

Structural elucidation of the final compound is unequivocally performed using a combination of spectroscopic techniques.[5] While experimental spectra for this compound are not available in public repositories, its expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[6][7]

Disclaimer: The following spectroscopic data are predicted and intended for guidance. Actual experimental values may vary based on solvent, concentration, and instrument calibration.

Caption: General workflow for the structural characterization of a synthesized compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 | broad singlet | 1H | H -N1 | Amide protons are typically broad and can exchange with D₂O. |

| ~3.8 | multiplet | 1H | CH -5 | Chiral proton adjacent to nitrogen and an ethyl group. |

| ~2.3 | multiplet | 2H | CH₂ -3 | Methylene group adjacent to the carbonyl. |

| ~1.9 | multiplet | 2H | CH₂ -4 | Methylene group adjacent to C5. |

| ~1.6 | multiplet | 2H | CH₂ -6 | Methylene of the ethyl group, split by C5-H and C7-H₃. |

| ~0.9 | triplet | 3H | CH₃ -7 | Methyl of the ethyl group, split by the adjacent CH₂. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~177 | C =O (C2) | Carbonyl carbon of a lactam. |

| ~58 | C H-5 | Carbon adjacent to the nitrogen atom. |

| ~30 | C H₂-3 | Methylene carbon adjacent to the carbonyl. |

| ~28 | C H₂-6 | Methylene carbon of the ethyl group. |

| ~25 | C H₂-4 | Methylene carbon in the ring. |

| ~9 | C H₃-7 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~3250 (broad) | N-H stretch | Characteristic of the N-H bond in the lactam. |

| ~2960, ~2870 | C-H stretch | Aliphatic C-H stretches from the ring and ethyl group. |

| ~1680 (strong) | C=O stretch (Amide I) | A very strong and characteristic absorption for the lactam carbonyl. |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment | Rationale |

| 113 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₆H₁₁NO. |

| 84 | [M - C₂H₅]⁺ | Loss of the ethyl group from the C5 position, a common fragmentation pathway. |

Part 5: Applications and Significance

This compound is primarily of interest as a synthetic intermediate. Its value lies in the combination of the robust lactam core and the C5-ethyl group, which can be used to build molecular complexity.

-

Scaffold for Drug Discovery: The pyrrolidin-2-one ring is a known pharmacophore.[1][2] Using this compound as a starting material, medicinal chemists can synthesize libraries of more complex molecules to screen for biological activity against various targets.

-

Chiral Building Block: When synthesized in an enantiomerically pure form, it serves as a valuable chiral building block, allowing for the construction of stereochemically defined target molecules, which is essential in modern drug development.

Part 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling lactam-type chemical intermediates should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Prevent the formation of dust or aerosols. Keep away from heat, sparks, and open flames.[10][11]

-

First Aid:

Crucial Directive: Always consult a compound-specific, up-to-date Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal. The information provided here is for general guidance only.

References

-

PubChem. 5-Ethyl-5-propylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (5RS)-5-ethenylpyrrolidin-2-one Safety Data Sheet. EDQM. [Link]

-

PubChem. (5R)-5-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Organic Chemistry Portal. [Link]

-

Carl Roth. N-Ethyl-2-pyrrolidone Safety Data Sheet. Carl Roth. [Link]

-

PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

-

NIST. 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. [Link]

-

Ataman Kimya. N-Ethyl-pyrrolidone; ethylpyrrolidone. Ataman Kimya. [Link]

-

Ataman Kimya. N-ETHYL PYRROLIDONE. Ataman Kimya. [Link]

-

Zaitsev, V. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8487. MDPI. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(7), 1426-1441. PubMed Central. [Link]

-

NIST. 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. [Link]

-

Wikipedia. 2-Pyrrolidone. Wikimedia Foundation. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Nguyen, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1279-1288. Beilstein Journals. [Link]

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethylpyrrolidin-2-one

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. 5-Ethylpyrrolidin-2-one, a lactam derivative, presents a simple yet compelling case for the power of integrated spectroscopic techniques. Its molecular framework, containing a chiral center, a secondary amide, and an aliphatic side chain, offers characteristic fingerprints across various analytical platforms. This guide is designed for researchers and drug development professionals, providing a technical framework for the characterization of this compound. We will delve into the theoretical underpinnings, predictive data analysis, and field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data itself, but the scientific rationale that transforms raw spectra into a definitive structural assignment.

Molecular Structure and Overview

This compound (C₆H₁₁NO) is a five-membered lactam with an ethyl substituent at the C5 position, adjacent to the nitrogen atom. This position is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.

-

Molecular Formula: C₆H₁₁NO

-

Molecular Weight: 113.16 g/mol [1]

-

Key Features:

-

Lactam Ring: A cyclic amide, which dictates a specific set of spectral characteristics.

-

Secondary Amide: Contains an N-H bond, a key feature for IR and NMR spectroscopy.

-

Chiral Center: The C5 carbon, bonded to the ethyl group, nitrogen, a ring methylene group (C4), and a hydrogen.

-

Ethyl Group: A simple alkyl chain with distinct NMR signals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular puzzle. While publicly available experimental spectra for this compound are scarce, we can predict the chemical shifts and coupling patterns with high confidence based on established principles and data from analogous structures, such as 5-methyl-2-pyrrolidone[2].

Predicted ¹H-NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons.

Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 6.5 - 7.5 | Broad Singlet | 1H | N-H | The amide proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 3.6 - 3.8 | Multiplet | 1H | C5-H | This proton is deshielded by the adjacent nitrogen atom. It will appear as a complex multiplet due to coupling with the C4 methylene protons and the ethyl group's methylene protons. |

| ~ 2.2 - 2.4 | Multiplet | 2H | C3-H₂ | These protons are adjacent to the carbonyl group (C=O), which deshields them, shifting them downfield. |

| ~ 1.8 - 2.0 | Multiplet | 2H | C4-H₂ | These protons are standard aliphatic methylene protons within the ring structure. |

| ~ 1.5 - 1.7 | Multiplet | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group, coupled to both the C5 proton and the terminal methyl protons. |

| ~ 0.9 - 1.0 | Triplet | 3H | -CH₂CH₃ | The terminal methyl group will appear as a classic triplet due to coupling with the adjacent methylene group (n+1 rule, 2+1=3). |

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃, 101 MHz)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Expert Insights |

| ~ 177 - 180 | C2 (C=O) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield, a highly characteristic signal. |

| ~ 55 - 58 | C5 | This carbon is attached to the electronegative nitrogen atom, causing a downfield shift. |

| ~ 30 - 33 | C3 | The carbon adjacent to the carbonyl group is moderately deshielded. |

| ~ 28 - 30 | -CH₂ CH₃ | The methylene carbon of the ethyl group. |

| ~ 20 - 23 | C4 | A standard aliphatic ring carbon. |

| ~ 9 - 12 | -CH₂CH₃ | The terminal methyl carbon of the ethyl group, typically found furthest upfield. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a standard for many organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H-NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a 30-45° pulse angle to ensure quantitative integration without saturating the signals.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H peaks to determine proton ratios.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound suggests several characteristic absorption bands.

Table 3: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |

| ~ 3200 - 3300 | N-H Stretch | Secondary Amide | This peak is typically strong and somewhat broad. Its position indicates that the N-H is not part of a primary amine. |

| ~ 2850 - 2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring and ethyl group. |

| ~ 1680 - 1700 | C=O Stretch | Amide (Lactam) | This is a very strong and sharp absorption, characteristic of a carbonyl group. Its position is slightly lower than a ketone due to the resonance with the adjacent nitrogen atom in the amide bond. |

| ~ 1460 | C-H Bend | Methylene (CH₂) | A characteristic bending (scissoring) vibration for methylene groups. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Label the significant peaks in the spectrum corresponding to the key functional groups.

-

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular ion peak (M⁺·) directly confirms the molecular mass, while the fragmentation pattern serves as a molecular fingerprint.

Predicted and Experimental Mass Spectrum Data

We will utilize Electron Ionization (EI) as a standard technique, which creates a positive radical ion (M⁺·) and induces fragmentation.

Table 4: Predicted and Experimental MS Data (EI and ESI)

| m/z (mass-to-charge ratio) | Ion | Technique | Rationale & Expert Insights |

| 114 | [M+H]⁺ | LCMS (ESI) | This is an experimentally confirmed value. [3][4][5] In Electrospray Ionization (ESI), the molecule is gently protonated, leading to a prominent [M+H]⁺ peak, confirming the molecular weight of 113. |

| 113 | [M]⁺· | GC-MS (EI) | The molecular ion peak. Its presence confirms the molecular weight. In EI-MS, its intensity can vary. |

| 84 | [M - C₂H₅]⁺ | GC-MS (EI) | A major predicted fragment resulting from the loss of the ethyl group (mass 29) via alpha-cleavage adjacent to the nitrogen atom. This is a very common and stable fragmentation pathway for N-alkyl compounds. |

| 56 | [C₃H₆N]⁺ | GC-MS (EI) | A likely fragment resulting from further ring cleavage after the initial loss of the ethyl group. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method Setup:

-

Injector: Set to a temperature of 250 °C. Use a split mode (e.g., 50:1 split ratio) to avoid overloading the column.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-15 °C/min up to a final temperature of ~280 °C. This separates the analyte from any impurities.

-

Carrier Gas: Use Helium at a constant flow rate of ~1.0-1.5 mL/min.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range from m/z 35 to 500 to ensure capture of the molecular ion and all relevant fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺·) at m/z 113 and analyze the fragmentation pattern to corroborate the predicted cleavages.

-

Visualization: MS Analysis Workflow

Caption: Integrated logic for the structural confirmation of this compound.

-

MS confirms the molecular weight (113) and formula (C₆H₁₁NO).

-

IR confirms the presence of the key functional groups: a secondary amide (N-H stretch, C=O stretch) and alkyl C-H bonds.

-

NMR confirms the specific arrangement of these atoms:

-

¹³C-NMR shows 6 unique carbons, including a carbonyl (~178 ppm) and five others in the aliphatic region, matching the structure.

-

¹H-NMR shows the correct number of protons in distinct environments, and their splitting patterns (e.g., the ethyl group's triplet and multiplet) confirm the connectivity of the carbon skeleton.

-

Together, these data points leave no ambiguity as to the identity of the compound.

References

- Google Patents. (2020). Ubiquitin-specific-processing protease 7 (usp7) modulators and uses thereof (US20200095260A1).

-

European Patent Office. (2024). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS (EP 3406609 B1). Retrieved from [Link]

- Google Patents. (2015). Bicyclic aza compounds as muscarinic m1 receptor agonists. (WO2015118342A1).

-

IP Australia. (2020). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS (AU 2020277225 A1). Retrieved from [Link]

-

United States Patent and Trademark Office. (2019). ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0112294 A1. Retrieved from [Link]

- Google Patents. (2019). Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists (AU2019201579B2).

-

Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]

- Google Patents. (2018). Isoquinolines as inhibitors of hpk1 (WO2018183964A1).

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (5R)-5-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubMed Central. (2022). Network pharmacology-based analysis of signaling pathways of an anti-osteoporotic triterpenoid from Acyranthes bidentata Blume root. Retrieved from [Link]

- Google Patents. (2021). 制备纸或纸板的方法 (CN113039224B).

-

United States Patent and Trademark Office. (2014). WO 2014/182929 Al. Retrieved from [Link]

- Google Patents. (2021). Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor (US10961225B2).

-

The Good Scents Company. methoxyacetaldehyde, 10312-83-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (2020). 细胞或组织包埋装置 (CN110418635B).

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. data.epo.org [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google Patents [patents.google.com]

The Pyrrolidin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrrolidin-2-one Compounds

Introduction: The Serendipitous Rise of a Versatile Pharmacophore

The pyrrolidin-2-one nucleus, a five-membered γ-lactam, stands as a testament to both serendipity and rational design in medicinal chemistry. Its journey into the therapeutic limelight began unexpectedly in the 1960s with the synthesis of piracetam, a compound originally intended as a sleep-inducing agent.[1][2] Instead, it exhibited remarkable cognitive-enhancing properties, giving birth to the entire class of "nootropic" drugs and unveiling the vast therapeutic potential locked within this simple heterocyclic ring.[1][2] Today, the pyrrolidin-2-one scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide offers an in-depth exploration of the diverse biological activities of substituted pyrrolidin-2-one compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to unlock their therapeutic promise.

The Core Chemistry: A Foundation for Diversity

The versatility of the pyrrolidin-2-one scaffold lies in its amenability to chemical modification at multiple positions. The five-membered ring provides a rigid backbone, while the various substitution points (the nitrogen atom and the carbon atoms of the ring) allow for the introduction of a wide array of functional groups.[3][4] This chemical tractability has enabled the synthesis of vast libraries of analogues, each with finely tuned pharmacological profiles. Understanding the impact of these substitutions is paramount to designing novel and effective therapeutic agents.

A Spectrum of Biological Activities: From the Brain to Beyond

The chemical diversity of substituted pyrrolidin-2-ones has translated into an impressive breadth of biological activities. This section will explore the major therapeutic areas where these compounds have made a significant impact.

Nootropic and Neuroprotective Effects: Enhancing Cognitive Function

The genesis of the pyrrolidin-2-one story lies in its nootropic effects. Piracetam and its successors, collectively known as racetams, have been investigated for their ability to improve learning, memory, and other cognitive functions, particularly in the context of age-related cognitive decline and neurodegenerative diseases.[1][2]

Mechanism of Action: While the precise mechanism of nootropic action is still under investigation, several theories have been proposed. These include modulation of neurotransmitter systems (such as the cholinergic system), enhancement of cerebral blood flow, and potentiation of neuronal plasticity.[5] Some novel pyrrolidin-2-one derivatives have shown neuroprotective effects by mitigating oxidative stress and reducing acetylcholinesterase (AChE) activity, which are key pathological features of Alzheimer's disease.[5][6]

Structure-Activity Relationship (SAR): SAR studies have revealed that modifications to the N-1 and C-5 positions of the pyrrolidin-2-one ring can significantly influence nootropic activity. While the 2-pyrrolidinone moiety was initially thought to be critical, some studies suggest that it can be opened to the corresponding amide derivatives without loss of cognition-enhancing activity in certain cases.[7]

Experimental Workflow for Assessing Nootropic Activity:

Caption: Workflow for evaluating the nootropic and neuroprotective effects of pyrrolidin-2-one derivatives.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

A significant body of research has focused on the anticonvulsant properties of substituted pyrrolidin-2-ones.[8][9][10] Levetiracetam, a prominent member of this class, is a widely used antiepileptic drug.[2]

Mechanism of Action: The anticonvulsant mechanism of many pyrrolidin-2-one derivatives is multifaceted. Some compounds exhibit affinity for serotonin 5-HT1A and α1-adrenergic receptors.[8] Others are thought to exert their effects through modulation of GABAergic activity, as they are analogues of the inhibitory neurotransmitter GABA.[8] More recent studies on pyrrolidine-2,5-dione derivatives suggest that their mechanism may involve the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.[9][10][11]

Structure-Activity Relationship (SAR): SAR studies have indicated that the nature and position of substituents on the pyrrolidin-2,5-dione ring, as well as the type of linker and terminal amine moiety, are crucial for anticonvulsant activity.[9] For instance, compounds with a two or three-carbon linker between the pyrrolidin-2,5-dione ring and a cyclic amine moiety were generally more active.[9]

Key Experimental Models for Anticonvulsant Screening:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazole (PTZ)-induced Seizure Test: A model for myoclonic and absence seizures.

-

6 Hz Seizure Test: A model for psychomotor seizures that is particularly sensitive to drugs that modulate synaptic transmission.

Anti-inflammatory and Analgesic Effects: Targeting Pain and Inflammation

Substituted pyrrolidin-2-ones have emerged as promising candidates for the development of novel anti-inflammatory and analgesic agents.[12][13][14]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13][15] Some derivatives have demonstrated dual inhibition of COX-2 and 5-LOX, which could offer a more favorable side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][15] The analgesic properties of certain pyrrolidin-2,5-dione derivatives are thought to be mediated through their interaction with neuronal voltage-sensitive sodium channels.[11]

Structure-Activity Relationship (SAR): For anti-inflammatory activity, the presence of acidic moieties at a specific distance and orientation appears to be important for productive binding to the active site of the LOX enzyme.[12] In a series of N-substituted pyrrolidine-2,5-diones, cycloalkyl, alkyl, and aryl carbonyl derivatives showed potent inhibition of COX-2.[13]

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 13e | COX-2 | 0.98 | [13] |

| 14d | LOX | 80 | [12] |

| 14e | LOX | 70.5 | [12] |

| 44 | COX-2 | 50.93 | [15] |

| 44 | 5-LOX | 20.87 | [15] |

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The pyrrolidin-2-one scaffold has been extensively explored for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[3][16][17][18][19]

Mechanism of Action: The anticancer mechanisms of substituted pyrrolidin-2-ones are diverse and often involve the inhibition of critical cellular pathways. Some derivatives act as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and autotaxin (ATX), which are implicated in cancer cell growth, survival, and metastasis.[16][20] Others are being investigated as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR.[21]

Structure-Activity Relationship (SAR): SAR studies have demonstrated that substitutions on both the pyrrolidin-2-one ring and appended functionalities are critical for cytotoxic potency.[17] For example, in a series of spirooxindole pyrrolidinone analogs, electron-withdrawing groups at the 5-position of the oxindole ring enhanced cytotoxicity against A549 lung cancer cells.[17] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure of certain derivatives has been shown to significantly enhance anticancer activity.[19]

Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PPC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidin-2-one compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

Derivatives of pyrrolidin-2-one have also demonstrated promising activity against a range of microbial and fungal pathogens.[22][23][24][25][26]

Mechanism of Action: The exact mechanisms of antimicrobial and antifungal action are still being elucidated and likely vary depending on the specific compound and target organism. For some derivatives, the formation of metal complexes appears to enhance their antifungal activity.[23][26]

Structure-Activity Relationship (SAR): In a study of 2,3-pyrrolidinedione derivatives, the nature of the substituents on the core structure was found to be critical for their activity against oral pathogens like Streptococcus mutans and Candida albicans.[24][25]

Illustrative Diagram of a Pyrrolidin-2-one Metal Complex:

Caption: A simplified representation of a metal (M) coordinated with two bidentate pyrrolidin-2-one-derived ligands.

Future Perspectives and Conclusion

The pyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive starting point for drug design. Future research will likely focus on several key areas:

-

Multitargeted Ligands: Designing single molecules that can interact with multiple targets to address complex diseases like Alzheimer's and cancer.[13][27]

-

Stereoselective Synthesis: Exploring the impact of stereochemistry on biological activity, as different enantiomers can exhibit distinct pharmacological profiles.[4][28]

-

Drug Delivery and Formulation: Developing novel delivery systems to enhance the bioavailability and therapeutic efficacy of pyrrolidin-2-one-based drugs.

References

- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.

- Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Deriv

- Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv

- Recent development in 2‐pyrrolidinone‐containing nootropics. Sci-Hub.

- The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics. Benchchem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- Pyrrolidone deriv

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI.

- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central.

- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm

- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral p

- The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI.

- Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Rel

- Novel Benzylated (Pyrrolidin-2-one)/(Imazolidin-2-one)

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

- The Psychonauts' World of Cognitive Enhancers. PubMed Central.

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.

- Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies.

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.

- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral p

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv

- View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evalu

- Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation.

- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. PubMed Central.

- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.

- Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.

- 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. PubMed.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. air.unimi.it [air.unimi.it]

- 25. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

5-Ethylpyrrolidin-2-one: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrrolidin-2-one core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific analog, 5-Ethylpyrrolidin-2-one, as a versatile scaffold for the development of novel therapeutics. By leveraging established structure-activity relationships (SAR) and synthetic methodologies, we will explore its promising applications in neurotherapeutics, anti-inflammatory agents, and beyond. This document serves as a comprehensive resource for researchers, providing a theoretical framework, actionable synthetic protocols, and detailed biological evaluation strategies to unlock the full therapeutic potential of this compound and its derivatives.

The Pyrrolidin-2-one Scaffold: A Legacy of Therapeutic Innovation

The five-membered γ-lactam ring of pyrrolidin-2-one is a privileged structure in drug discovery, prized for its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in key hydrogen bonding interactions with biological targets.[1] This scaffold is present in a diverse array of approved drugs, including the nootropic agent piracetam, the anticonvulsant levetiracetam, and the antihypertensive drug captopril.[2][3] The versatility of the pyrrolidinone ring allows for substitutions at various positions, enabling fine-tuning of pharmacological activity and selectivity.[4]

This compound: Unlocking New Therapeutic Frontiers

While much research has focused on substitutions at the N-1 and C-4 positions of the pyrrolidinone ring, the C-5 position remains a relatively underexplored yet highly promising site for modification. The introduction of a small, lipophilic ethyl group at this position is hypothesized to modulate the scaffold's interaction with various biological targets, potentially leading to enhanced potency, selectivity, and improved drug-like properties.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyrrolidinone derivatives, this compound is a compelling starting point for the development of novel agents in several key therapeutic areas:

-

Neurotherapeutics and Nootropics: The pyrrolidin-2-one core is famously associated with nootropic agents that enhance cognitive function.[5] The mechanism of action for many of these compounds is thought to involve modulation of GABAergic and glutamatergic neurotransmission.[6] The 5-ethyl substituent could potentially enhance binding affinity and selectivity for specific receptor subtypes, leading to improved nootropic or neuroprotective effects.[2]

-

Anticonvulsant Therapy: Levetiracetam, a prominent antiepileptic drug, features a pyrrolidin-2-one core. The anticonvulsant activity of pyrrolidinone derivatives is often linked to their interaction with synaptic vesicle protein 2A (SV2A) or modulation of ion channels.[7] Structure-activity relationship studies have shown that small alkyl substituents can influence anticonvulsant potency.[8][9]

-

Anti-inflammatory and Analgesic Agents: Pyrrolidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10][11] The ethyl group at the 5-position could enhance the lipophilicity of the molecule, facilitating its entry into the active sites of these enzymes.[12]

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound can be approached through several established methods for the preparation of 5-substituted pyrrolidin-2-ones. A versatile and efficient approach involves the reductive amination of ethyl levulinate followed by cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Reductive Amination of Ethyl Levulinate

-

To a solution of ethyl levulinate (1 eq.) in methanol, add ammonium acetate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.2 eq.) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate amino ester.

Step 2: Lactamization to this compound

-

Dissolve the crude amino ester from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Framework for Biological Evaluation

A systematic evaluation of this compound and its derivatives is crucial to validate its therapeutic potential. The following experimental workflow outlines a comprehensive screening cascade.

Caption: A comprehensive workflow for the biological evaluation of this compound derivatives.

In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against COX-1 and COX-2 enzymes.[13]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (this compound) and reference compound (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in Tris-HCl buffer.

-

In a 96-well plate, add the buffer, heme, COX-1 or COX-2 enzyme, and the test or reference compound.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at 25°C for 5 minutes.

-

Measure the absorbance at 595 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial exploration of this compound serves as a launchpad for a broader investigation into 5-alkylpyrrolidin-2-ones. The following table outlines key SAR hypotheses to guide future derivatization efforts.

| Position of Modification | Proposed Modification | Expected Impact on Activity | Rationale |

| C5-Alkyl Chain | Varying chain length (methyl, propyl, butyl) | Modulation of lipophilicity and binding pocket occupancy. | Optimize hydrophobic interactions with the target protein. |

| C5-Stereochemistry | Synthesis of (R)- and (S)-enantiomers | Potential for stereospecific interactions and improved potency. | Biological targets are often chiral, leading to enantioselective binding. |

| N1-Substitution | Introduction of various functional groups (e.g., acetamide, aryl) | Alteration of pharmacokinetic properties and potential for additional binding interactions. | N1-substitution is a well-established strategy for modifying the activity of pyrrolidinones.[14] |

| C4-Substitution | Introduction of polar or non-polar groups | Exploration of additional binding pockets and modulation of solubility. | C4-substituents can influence the overall conformation of the pyrrolidinone ring. |

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural simplicity, coupled with the proven therapeutic relevance of the pyrrolidin-2-one core, makes it an attractive starting point for the development of next-generation therapeutics. The synthetic and biological evaluation strategies outlined in this guide provide a robust framework for researchers to systematically investigate the potential of this compound and its derivatives as novel treatments for a range of disorders, from neurological conditions to inflammatory diseases. The exploration of this scaffold holds the promise of uncovering new chemical entities with superior efficacy, selectivity, and safety profiles.

References

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.

-

Pei, Z., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-35. [Link]

- Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177–189.

- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.

- Kodonidi, I. P., et al. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 7(4), 195-204.

- Cerri, A., et al. (1991).

- Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.

- Kaminski, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744.

- Long, S., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-3535.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249459. [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249459.

- Pei, Z., et al. (2006). Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-3535.

- Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1190.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Everitt, B. J., Hall, G. H., & Taylor, E. M. (1965). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British journal of pharmacology and chemotherapy, 25(3), 790–799.

- Wang, Y., et al. (2019). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 62(17), 7964-7979.

- Pozdnyakov, N. V., et al. (2020). Structures of pyrrolidones with anticonvulsant activity. Pharmaceutical Chemistry Journal, 54(5), 459-462.

- Shinde, A. J., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(18), 4166.

- Singh, A., et al. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. Current Drug Discovery Technologies, 19(3), 36-49.

- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Ivantcova, P. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.

- Wang, Y., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 8(21), 5961-5966.

- Miller, A. K., & Lectka, T. (2020).